trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
CAS No.: 733740-75-5
Cat. No.: VC2281130
Molecular Formula: C15H15F3O3
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-75-5 |
|---|---|
| Molecular Formula | C15H15F3O3 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | (1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H15F3O3/c16-15(17,18)11-6-4-9(5-7-11)13(19)8-10-2-1-3-12(10)14(20)21/h4-7,10,12H,1-3,8H2,(H,20,21)/t10-,12+/m0/s1 |
| Standard InChI Key | UGFUCGXBLWHIFS-CMPLNLGQSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
| SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identification and Structure
Nomenclature and Basic Identifiers
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is identified through multiple chemical registry systems and nomenclature approaches. The compound has several synonyms and identifiers that facilitate its recognition across various chemical databases and literature.
| Parameter | Information |
|---|---|
| IUPAC Name | (1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
| Molecular Formula | C15H15F3O3 |
| Molecular Weight | 300.27 g/mol |
| CAS Number | 733740-75-5 |
| Standard InChIKey | UGFUCGXBLWHIFS-CMPLNLGQSA-N |
| Canonical SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
The compound is also known under alternative names including "Cyclopentanecarboxylic acid, 2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]-, (1R,2S)-rel-" in some chemical databases . It contains a carboxylic acid functional group, categorizing it as an organic acid in chemical classification systems.
Structural Characteristics
The molecular structure of trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid consists of several key components that contribute to its chemical properties and potential applications.
The compound features:
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A cyclopentane ring as its core structure
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A carboxylic acid group (-COOH) attached to the cyclopentane ring
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An ethyl chain with a carbonyl group (ketone functionality)
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A phenyl group substituted with a trifluoromethyl group at the para position
This particular arrangement of functional groups results in a molecule with both lipophilic and hydrophilic regions, influencing its solubility profile and potential for biological interactions.
Stereochemistry
The stereochemistry of the compound is specified as (1R, 2S), indicating precise spatial arrangements that may significantly affect its biological activity and chemical behavior. The "trans" designation in its name refers to the relative positions of the carboxylic acid group and the 2-oxo-2-(4-trifluoromethylphenyl)ethyl substituent on the cyclopentane ring, which are on opposite sides of the ring plane.
This stereochemical configuration is critical for:
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Molecular recognition in biological systems
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Reactivity patterns in chemical transformations
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Three-dimensional interactions with potential target proteins
Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 423.2±45.0 °C | Predicted |
| Density | 1.297±0.06 g/cm³ | Predicted |
| pKa | 4.60±0.40 | Predicted |
| State at Room Temperature | Solid | Observed |
These properties are consistent with a medium-sized organic molecule containing both polar and nonpolar regions . The relatively high boiling point suggests strong intermolecular forces, likely including hydrogen bonding through the carboxylic acid functional group.
Chemical Reactivity
The compound exhibits reactivity patterns typical of carboxylic acids and ketones, the two primary functional groups present in its structure. Potential chemical reactions include:
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Esterification of the carboxylic acid group with alcohols
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Amidation reactions forming amide bonds
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Reduction of the ketone carbonyl to secondary alcohols
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Nucleophilic addition reactions at the ketone carbonyl
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Deprotonation of the carboxylic acid to form carboxylate salts
The trifluoromethyl group on the phenyl ring introduces electron-withdrawing effects that can influence the reactivity of nearby functional groups, particularly enhancing the electrophilicity of the ketone carbonyl carbon.
Synthesis Methods
General Synthetic Approaches
The synthesis of trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions designed to construct the cyclopentane core and attach the required functional groups with proper stereochemistry.
Applications and Research
| Supplier | Product Code | Purity | Packaging |
|---|---|---|---|
| Rieke Metals | 18011-45 | 97% | 1g |
| Rieke Metals | 18011-43 | 97% | Amber glass bottle |
| Evita Chem | EVT-14945452 | ~95% | Not specified |
| Vulcan Chem | VC2281130 | Not specified | Not specified |
This availability from multiple suppliers suggests sufficient commercial interest in the compound to support ongoing production .
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